molecular formula C26H29Cl2N5O3·H2O B1194701 Bosutinib monohydrate CAS No. 918639-08-4

Bosutinib monohydrate

Cat. No. B1194701
M. Wt: 548.46
InChI Key:
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Description

Bosutinib monohydrate is a tyrosine kinase inhibitor used primarily in the treatment of chronic myelogenous leukemia (CML). It targets the Bcr-Abl kinase, inhibiting its activity, which is crucial in the pathophysiology of CML. The focus here is on the chemical and physical properties, synthesis, and molecular structure analysis of Bosutinib monohydrate, excluding its clinical applications and dosages.

Synthesis Analysis

Bosutinib is synthesized starting from 3-methoxy-4-hydroxybenzoic acid through a series of chemical reactions including esterification, alkylation, nitration, reduction, cyclization, chlorination, and amination. The process involves the formation of various intermediates, characterized using techniques such as 1H-NMR, 13C-NMR, and mass spectrometry, with purities determined by HPLC (Yin et al., 2010). Another study details a streamlined approach for isolating bosutinib monohydrate, addressing its promiscuous solvate formation through a deep understanding of its solid-form landscape (Withbroe et al., 2013).

Molecular Structure Analysis

Research on bosutinib's solvated forms reveals multiple distinct structures from various solvents, highlighting its complex solid-form landscape. The analysis of its molecular structure involves characterizing 23 solvated/hydrated and one anhydrous solid form, with a focus on understanding the propensity for solvate formation and the stability of these phases (Tieger et al., 2016).

Chemical Reactions and Properties

Bosutinib undergoes various chemical reactions that are crucial for its synthesis and ultimately its activity as a kinase inhibitor. The practical synthesis of a key intermediate to Bosutinib, 7-(3-Chloropropoxy)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile, highlights the detailed chemical reactions involved (Mao et al., 2015). The development of new synthetic processes for Bosutinib also sheds light on its chemical properties and reactions, emphasizing improvements in yield and purity (Mao et al., 2015).

Physical Properties Analysis

The physical properties of Bosutinib, including its solvate and hydrated forms, are influenced by its crystallization from various solvents. Understanding these properties is essential for developing a robust and streamlined approach to its synthesis and isolation, as these forms have implications for the drug's stability and bioavailability (Withbroe et al., 2013).

Chemical Properties Analysis

The chemical properties of Bosutinib are critical in its role as a kinase inhibitor. Studies on its synthesis and the rationalization of its solvated forms provide insights into its reactivity, stability, and interaction with biological targets. The understanding of these chemical properties is foundational for optimizing its efficacy and safety as a therapeutic agent (Yin et al., 2010; Tieger et al., 2016).

Scientific Research Applications

  • Pharmacokinetics and Drug Interactions : Bosutinib is predominantly metabolized by CYP3A4. Physiologically based pharmacokinetic (PBPK) models developed for bosutinib predicted drug-drug and drug-disease interactions, indicating its metabolism can be affected by other medications and certain diseases (Ono et al., 2017).

  • Efficacy in CML Treatment : Studies have demonstrated the efficacy of bosutinib in patients with chronic phase CML resistant or intolerant to prior therapy, such as imatinib. Bosutinib showed high response rates, durable responses, and was generally well-tolerated (Gambacorti-Passerini et al., 2014).

  • Comparison with Other Treatments : Bosutinib has been compared with imatinib for first-line treatment of chronic-phase CML, showing higher rates of major molecular response and complete cytogenetic response (Cortes et al., 2017).

  • Safety and Toxicity Management : The safety and management of bosutinib's toxicity in leukemia patients have been assessed, highlighting that it is generally safe with manageable adverse effects, predominantly gastrointestinal events (Kantarjian et al., 2011).

  • Preclinical Studies : Preclinical studies on bosutinib in CML cells demonstrated its potent antiproliferative and proapoptotic effects, indicating a broader spectrum of kinase inhibition than initially thought (Boschelli et al., 2010).

  • Analytical Quality Control : An analytical quality by design approach has been applied to develop a stability-indicating RP-HPLC method for the stability study of bosutinib, ensuring quality control in pharmaceutical preparations (Prajapati et al., 2021).

  • Synthesis and Isolation Processes : A systematic approach has been developed for the isolation of bosutinib monohydrate, which is a promiscuous solvate former, to streamline the synthesis process (Withbroe et al., 2013).

Safety And Hazards

Bosutinib is associated with several side effects. The most common adverse effects reported include diarrhea, rash, nausea, abdominal pain, vomiting, fatigue, hepatic dysfunction, respiratory tract infection, pyrexia, and headache . Other important identified risks were hypersensitivity reactions (including anaphylaxis), fluid retention, myelosuppression, respiratory tract infections, bleeding, rash, and pancreatitis or increased lipase .

Future Directions

Bosutinib was first approved by the FDA in 2012 for the treatment of adult chronic, accelerated, or blast-phase Ph+ CML with resistance or intolerance to prior therapy. On September 26, 2023, bosutinib was also approved by the FDA for the treatment of pediatric CML that is newly diagnosed or resistant/intolerant to prior therapy . The FDA has granted efficacy-accelerated approval of bosutinib monohydrate for patients with newly diagnosed chronic-phase Philadelphia chromosome (Ph)–positive chronic myeloid leukemia (CML) .

properties

IUPAC Name

4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29Cl2N5O3.H2O/c1-32-6-8-33(9-7-32)5-4-10-36-25-13-21-18(11-24(25)35-3)26(17(15-29)16-30-21)31-22-14-23(34-2)20(28)12-19(22)27;/h11-14,16H,4-10H2,1-3H3,(H,30,31);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPOSPOKHGNMEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31Cl2N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20238722
Record name Bosutinib monohydrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bosutinib monohydrate

CAS RN

918639-08-4
Record name Bosutinib monohydrate
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Record name Bosutinib monohydrate
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Record name Bosutinib monohydrate
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Record name 4-((2,4-dichloro-5-methoxyphenyl)-amino)-6-methoxy-7-(3-(4-methyl-1-piperazinyl)-propoxy)-3-quinoline-carbonitrile monohydrate
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Record name BOSUTINIB MONOHYDRATE
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Synthesis routes and methods I

Procedure details

4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile, Form IV (1.0 g) was refluxed for 24 hours with 20 ml of water. The mixture was cooled to 35° C. and filtered. The cake was washed with 10 ml of water and vacuum dried at 45° C. to give 0.95 g of of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile monohydrate, Form I by XRD scans.
[Compound]
Name
IV
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile methanolate, Form VI (1.0 g) was heated with stirring for 5 hours at 95° C. in 12 mL of water. The mixture was cooled to room temperature and filtered. The cake was washed with 2 mL water and vacuum dried at 45° C. to give 0.9 g of of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile monohydrate, Form I by XRD scans.
Name
4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile methanolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
VI
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step Two

Citations

For This Compound
58
Citations
P Bowles, FR Busch, KR Leeman… - … Process Research & …, 2015 - ACS Publications
… (4) The standard used for the melting point determination was bosutinib monohydrate (4a) which is the commercial form, while the discovery synthesis yielded the slightly lower melting …
Number of citations: 4 pubs.acs.org
AH Anik, S Rahman, S Sarker - Oriental Journal of Chemistry, 2022 - researchgate.net
… Test sample (bosutinib monohydrate 516.98 mg as bosutinib 500 mg tablet), bosutinib monohydrate working standard, placebo (microcrystalline cellulose 140 mg, povidone (K25) 14.5 …
Number of citations: 2 www.researchgate.net
GJ Withbroe, C Seadeek, KP Girard… - … Process Research & …, 2013 - ACS Publications
… This article describes a systematic approach used to streamline the process for the isolation of bosutinib monohydrate, a promiscuous solvate former. A thorough understanding of the …
Number of citations: 12 pubs.acs.org
E Tieger, V Kiss, G Pokol, Z Finta, J Rohlíček… - …, 2016 - pubs.rsc.org
Crystallization of bosutinib from a wide variety of solvents resulted in many distinct structures, and displayed difficulties to crystallize without solvent incorporation. We have prepared 23 …
Number of citations: 34 pubs.rsc.org
JH Kong, HJ Khoury, AS Kim, BG Hill… - Expert Opinion on Drug …, 2017 - Taylor & Francis
… The chemical name for bosutinib monohydrate is 3-Quinolinecarbonitrile, 4-[(2,4dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl) propoxy]–, hydrate (1:1) […
Number of citations: 15 www.tandfonline.com
BG Hill, VK Kota, HJ Khoury - Expert review of anticancer therapy, 2014 - Taylor & Francis
… Bosutinib monohydrate carries the following molecular formula C 26 H 29 Cl 2 N 5 O 3 •H 2 O, which corresponds to the following chemical structure: 4-(11)-6-methoxy-7-[3-(4-methyl-1-…
Number of citations: 16 www.tandfonline.com
Z Hanaizi, C Unkrig, H Enzmann, J Camarero… - The …, 2014 - academic.oup.com
On March 27, 2013, a conditional marketing authorization valid throughout the European Union was issued for bosutinib (Bosulif) for the treatment of adult patients with chronic-phase, …
Number of citations: 14 academic.oup.com
A Inoue, CK Imamura, H Shimada… - The Journal of …, 2020 - meridian.allenpress.com
Bosutinib is a second-generation tyrosine kinase inhibitor indicated for treatment of chronic myeloid leukemia (CML) in adult patients. The safety and efficacy of bosutinib in patients …
Number of citations: 4 meridian.allenpress.com
FL Pagan, Y Torres‐Yaghi, ML Hebron… - … Research & Clinical …, 2022 - Wiley Online Library
Introduction Bosutinib, a dual Abelson/Src inhibitor, was investigated in individuals with dementia with Lewy bodies (DLB). Methods A single site, randomized, double‐blind, placebo‐…
B Bethelmie-Bryan, K Lord, S Holloway… - Future Oncology, 2014 - Future Medicine
… Chemical structure of bosutinib monohydrate. Figure 2. Common adverse events associated with tyrosine … The chemical structure of bosutinib monohydrate is presented in Figure 1. …
Number of citations: 9 www.futuremedicine.com

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